molecular formula C16H16N4OS B2440120 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide CAS No. 850802-55-0

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2440120
CAS No.: 850802-55-0
M. Wt: 312.39
InChI Key: LDMUABLAQNCRNN-UHFFFAOYSA-N
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Description

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific thioacetamide group, which imparts distinct reactivity and biological activity .

Biological Activity

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15N3O2S\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

The biological activities of the compound have been studied extensively, revealing potential therapeutic applications in various fields.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : The compound exhibited a GI50 value of 3.79 µM, indicating significant cytotoxicity.
  • NCI-H460 (Lung Cancer) : The compound showed a TGI of 12.50 µM.

These findings suggest that this compound has promising anticancer properties.

Cell LineGI50 (µM)TGI (µM)
MCF73.79-
NCI-H460-12.50

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Inhibition rate of 80%.
  • Escherichia coli : Inhibition rate of 76%.

These results indicate the potential use of this compound in treating bacterial infections.

PathogenInhibition Rate (%)
Staphylococcus aureus80
Escherichia coli76

Anti-inflammatory Activity

Additionally, the compound has been investigated for its anti-inflammatory effects. It was found to inhibit key inflammatory mediators in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The compound can bind to specific enzymes or receptors involved in cancer progression and inflammation, thereby altering cellular responses.

Case Studies

  • Study on Anticancer Effects :
    • Researchers evaluated the compound's effects on various cancer cell lines and found that it significantly inhibited cell proliferation and induced apoptosis in MCF7 cells.
  • Antimicrobial Efficacy Study :
    • A series of tests were conducted against multiple bacterial strains where the compound displayed robust antimicrobial activity comparable to standard antibiotics.

Properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-8-14(22-9-13(17)21)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMUABLAQNCRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)N)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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